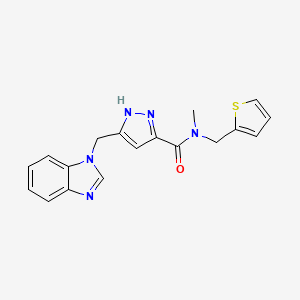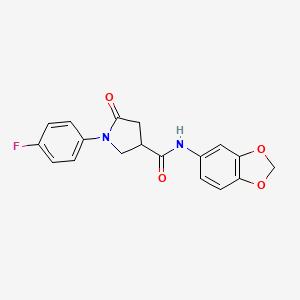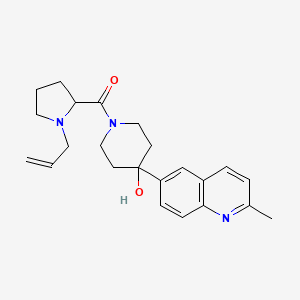
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol, also known as A-86929, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the family of piperidine derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves its binding to the dopamine D1 receptor, which activates a signaling pathway that leads to the release of dopamine. This neurotransmitter is involved in the regulation of movement, mood, and reward. This compound has been found to have a higher affinity for the dopamine D1 receptor than other compounds, making it a useful tool for studying dopamine signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of dopamine signaling and the regulation of locomotor activity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. This compound has been used to study the role of the dopamine D1 receptor in addiction, schizophrenia, and other neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol in lab experiments is its high affinity for the dopamine D1 receptor, which allows for precise modulation of dopamine signaling. However, one limitation is its selectivity for the D1 receptor, which may limit its usefulness in studying other dopamine receptors. Additionally, the potential for off-target effects and toxicity must be carefully considered when using this compound in experiments.
Orientations Futures
There are several potential future directions for research involving 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol. One area of interest is the study of its effects on learning and memory, as dopamine signaling has been implicated in these processes. Another potential direction is the investigation of its use in the treatment of neuropsychiatric disorders, such as addiction and schizophrenia. Additionally, further optimization of the synthesis method may lead to improved yields and purity of this compound.
Méthodes De Synthèse
The synthesis of 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves the reaction of 2-methylquinoline with allylproline followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. The synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of movement, mood, and reward. This compound has been used in studies to investigate the role of the dopamine D1 receptor in various physiological processes.
Propriétés
IUPAC Name |
[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-(1-prop-2-enylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-12-25-13-4-5-21(25)22(27)26-14-10-23(28,11-15-26)19-8-9-20-18(16-19)7-6-17(2)24-20/h3,6-9,16,21,28H,1,4-5,10-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJFJXUPSJZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4CCCN4CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)
![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)
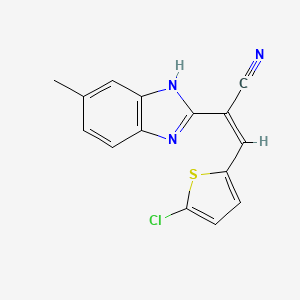
![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
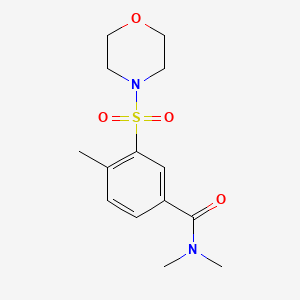
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
